molecular formula C10H14N2O3S B329601 methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate

methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate

Cat. No.: B329601
M. Wt: 242.3 g/mol
InChI Key: ZUUNJWYRTBKLHE-UHFFFAOYSA-N
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Description

methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate is an organic compound with a complex structure that includes a thiophene ring, an aminocarbonyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-(aminocarbonyl)-4-ethyl-5-methyl-2-thiophenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The aminocarbonyl group can be reduced to an amine.

    Substitution: The carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminocarbonyl)-4-ethyl-5-methyl-2-thiophenecarboxylate
  • Ethyl 3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienylcarbamate

Uniqueness

methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.3 g/mol

IUPAC Name

methyl N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate

InChI

InChI=1S/C10H14N2O3S/c1-4-6-5(2)16-9(7(6)8(11)13)12-10(14)15-3/h4H2,1-3H3,(H2,11,13)(H,12,14)

InChI Key

ZUUNJWYRTBKLHE-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)OC)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)OC)C

Origin of Product

United States

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